

# An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene

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## Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

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## Introduction

**3-Fluoro-5-nitrotoluene** is an aromatic organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, makes it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, enabling a range of subsequent chemical transformations. This guide provides a comprehensive overview of the available technical data on **3-Fluoro-5-nitrotoluene**, including its properties, a likely synthesis protocol, and its chemical identity.

## Physicochemical Properties

The following table summarizes the key quantitative data for **3-Fluoro-5-nitrotoluene**.

Property	Value	Source(s)
Molecular Formula	$C_7H_6FNO_2$	<a href="#">[1]</a>
Molecular Weight	155.13 g/mol	<a href="#">[1]</a>
CAS Number	499-08-1	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Yellow, crystalline solid	<a href="#">[1]</a>
Melting Point	41-44 °C	<a href="#">[1]</a>
Boiling Point	$230.0 \pm 20.0$ °C at 760 mmHg	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[2]</a>

## Synthesis of 3-Fluoro-5-nitrotoluene

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-nitrotoluene** is not readily available in published literature, a common and expected method is the nitration of 3-fluorotoluene. The following protocol is a representative procedure based on the synthesis of similar isomers<sup>[3][4][5]</sup>.

## Experimental Protocol: Nitration of 3-Fluorotoluene

Materials:

- 3-Fluorotoluene
- Concentrated Nitric Acid (e.g., 68%)
- Concentrated Sulfuric Acid (e.g., 96%)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Sodium Bicarbonate solution (saturated)

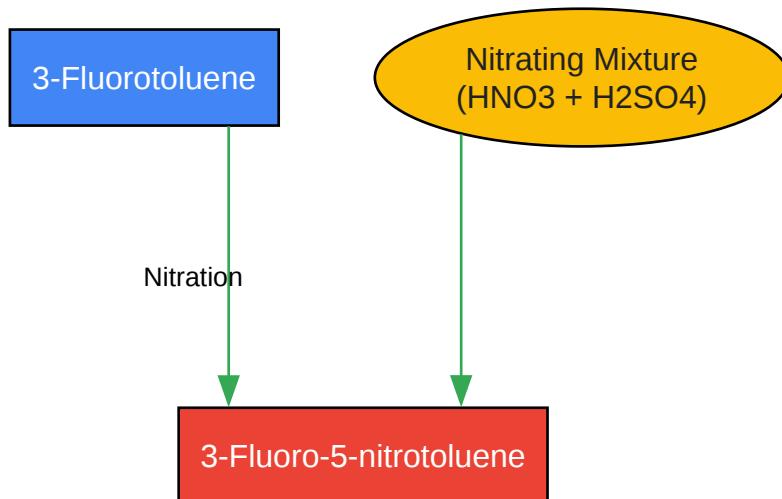
- Water

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a measured amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
- Nitration Reaction: While maintaining the low temperature and vigorous stirring, slowly add 3-fluorotoluene to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature between 0-10 °C.
- Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for a specified period (e.g., 1-2 hours) and then allow it to slowly warm to room temperature, stirring for an additional period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.
- Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure **3-Fluoro-5-nitrotoluene**.

## Synthesis Pathway

The synthesis of **3-Fluoro-5-nitrotoluene** is expected to proceed via the electrophilic aromatic substitution of 3-fluorotoluene. The methyl and fluoro substituents direct the incoming nitro group to the meta position relative to the methyl group and ortho/para to the fluoro group, with steric hindrance and electronic effects influencing the final isomer distribution.



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Caption: Synthesis of **3-Fluoro-5-nitrotoluene** from 3-fluorotoluene.

## Spectroscopic Data

Detailed, experimentally verified spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for **3-Fluoro-5-nitrotoluene** are not widely available in public spectral databases. However, data for its isomers, such as 2-fluoro-5-nitrotoluene and 3-fluoro-4-nitrotoluene, are available and can provide an indication of the expected spectral characteristics[6][7][8][9][10][11][12].

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton coupling, in addition to a singlet for the methyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant ( $^1\text{J}_{\text{CF}}$ ).

- IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around  $1530\text{-}1500\text{ cm}^{-1}$  and  $1350\text{-}1330\text{ cm}^{-1}$ ) and C-F stretching vibrations.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 155.13 g/mol .

## Discovery and History

The specific details regarding the first synthesis and the historical development of **3-Fluoro-5-nitrotoluene** are not well-documented in readily accessible historical records. The synthesis of nitrotoluenes, in general, has a long history dating back to the 19th century, with significant developments in nitration chemistry occurring during that period[13]. The introduction of fluorine into aromatic compounds is a more modern development in organic synthesis.

## Safety Information

**3-Fluoro-5-nitrotoluene** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, it is considered harmful if swallowed, and may cause skin, eye, and respiratory irritation[1]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Fluoro-5-nitrotoluene** is a key chemical intermediate with established physicochemical properties. While specific historical and detailed spectral data are sparse in the public domain, its synthesis can be reliably achieved through the nitration of 3-fluorotoluene. This guide provides a foundational understanding of this compound for professionals in research and development, highlighting its properties and a practical approach to its synthesis. Further research into its applications, particularly in the synthesis of novel bioactive molecules, is a promising area for future investigation.

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